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molecular formula C12H8BrN3O B8406094 5-Bromo-6-phenylfuro[2,3-d]pyrimidine-4-amine

5-Bromo-6-phenylfuro[2,3-d]pyrimidine-4-amine

Cat. No. B8406094
M. Wt: 290.11 g/mol
InChI Key: KJIBNAKAPXNJDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08183246B2

Procedure details

Heat 80 g (378.7 mmol) 6-phenylfuro[2,3-d]pyrimidine-4-amine in 770 ml carbon tetrachloride to 60° C. Add 84.3 g (473.4 mmol) N-bromosuccinimide, and stir the mixture overnight under reflux. After cooling, filter, mix the filter cake successively with dichloromethane and acetonitrile, and filter again. Then dry the filter cake under vacuum. 86 g of the target product (78.2% of theor.) is obtained.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
770 mL
Type
solvent
Reaction Step One
Quantity
84.3 g
Type
reactant
Reaction Step Two
Yield
78.2%

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[O:16][C:10]3[N:11]=[CH:12][N:13]=[C:14]([NH2:15])[C:9]=3[CH:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Br:17]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl>[Br:17][C:8]1[C:9]2[C:14]([NH2:15])=[N:13][CH:12]=[N:11][C:10]=2[O:16][C:7]=1[C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
80 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CC2=C(N=CN=C2N)O1
Name
Quantity
770 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
84.3 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O

Conditions

Stirring
Type
CUSTOM
Details
stir the mixture overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
filter
ADDITION
Type
ADDITION
Details
mix the filter cake successively with dichloromethane and acetonitrile
FILTRATION
Type
FILTRATION
Details
filter again
CUSTOM
Type
CUSTOM
Details
Then dry the filter cake under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=C(OC=2N=CN=C(C21)N)C2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 86 g
YIELD: PERCENTYIELD 78.2%
YIELD: CALCULATEDPERCENTYIELD 78.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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